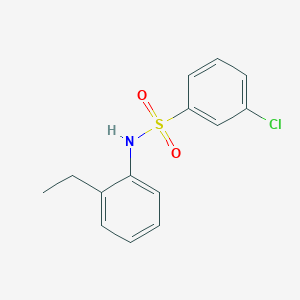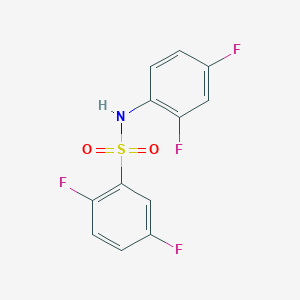
2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Nitration: The nitrophenoxy group is introduced via a nitration reaction, where phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the bromophenyl and nitrophenoxy groups to the pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl groups can undergo oxidation to form phenolic or quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of phenolic or quinone derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine depends on its application:
Biological Activity: In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity, and thereby exerting therapeutic effects. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological targets.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine
- 2-(4-Bromophenyl)-4-(4-methoxyphenoxy)-6-phenylpyrimidine
- 2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-(4-methylphenyl)pyrimidine
Uniqueness
2-(4-Bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine is unique due to the specific combination of substituents on the pyrimidine core. The presence of both bromophenyl and nitrophenoxy groups provides a distinct set of chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H14BrN3O3 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(4-nitrophenoxy)-6-phenylpyrimidine |
InChI |
InChI=1S/C22H14BrN3O3/c23-17-8-6-16(7-9-17)22-24-20(15-4-2-1-3-5-15)14-21(25-22)29-19-12-10-18(11-13-19)26(27)28/h1-14H |
InChI Key |
UTHLLCNKRVYONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10960820.png)

![4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10960833.png)
![(2Z)-1-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10960839.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10960841.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960842.png)
![13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10960851.png)



![13-(difluoromethyl)-4-[(2-methyl-4-nitroimidazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960869.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960874.png)
